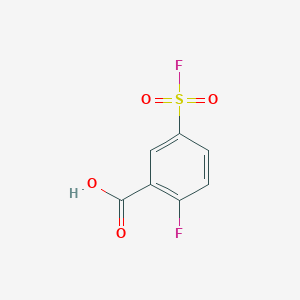

3-(fluorosulfonyl)-4,5-dimethylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(fluorosulfonyl)-4,5-dimethylbenzoic acid” is a compound that contains a sulfonyl fluoride motif . This motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . The sulfonyl fluoride motif is a part of a new click chemistry approach through sulfates, which is a complementary approach to using amides and phosphate groups as linkers .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Chemical Reactions Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has been identified as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Safety and Hazards

The safety data sheet for “3-(fluorosulfonyl)-4,5-dimethylbenzoic acid” indicates that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Sulfonyl fluorides, such as “3-(fluorosulfonyl)-4,5-dimethylbenzoic acid”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . With the emergence of direct fluorosulfonylation with fluorosulfonyl radicals as a concise and efficient approach for producing sulfonyl fluorides , it’s likely that the use of sulfonyl fluorides will continue to expand in these fields. Future research may focus on further optimizing the synthesis process and exploring new applications for these compounds.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(fluorosulfonyl)-4,5-dimethylbenzoic acid involves the introduction of a fluorosulfonyl group onto a 4,5-dimethylbenzoic acid molecule.", "Starting Materials": [ "4,5-dimethylbenzoic acid", "fluorosulfonic acid", "acetic anhydride", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "4,5-dimethylbenzoic acid is reacted with acetic anhydride and sulfuric acid to form the corresponding acetylated derivative.", "The acetylated derivative is then reacted with fluorosulfonic acid in the presence of sodium acetate to introduce the fluorosulfonyl group.", "The resulting product is then hydrolyzed with water to remove the acetyl group and yield 3-(fluorosulfonyl)-4,5-dimethylbenzoic acid." ] } | |

Número CAS |

1955492-59-7 |

Nombre del producto |

3-(fluorosulfonyl)-4,5-dimethylbenzoic acid |

Fórmula molecular |

C9H9FO4S |

Peso molecular |

232.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.